methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate
- Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-4-carboxylate
- Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 3,5-difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects on cancer cells and microbial pathogens.
Chemical Structure and Properties
The compound belongs to the class of 5-oxopyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a carboxylate group and a difluorophenyl moiety. Its molecular formula is C12H12F2N2O3, and it has been noted for its stability and solubility in organic solvents.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- A549 Human Pulmonary Cancer Cells : A study assessed the viability of A549 cells treated with different derivatives. The incorporation of the 3,5-dichloro substitution significantly enhanced anticancer activity, reducing cell viability by up to 21.2% compared to untreated controls (p < 0.05) .
- Comparative Analysis with Cisplatin : In comparative assays, compounds were evaluated alongside cisplatin, a well-known chemotherapeutic agent. The results indicated that certain derivatives exhibited comparable or superior cytotoxicity against A549 cells .
Antimicrobial Activity
The increasing resistance of pathogens necessitates the exploration of new antimicrobial agents. This compound has been investigated for its potential against Gram-positive bacteria and fungi.
Structure-Dependent Antimicrobial Effects
Research indicates that modifications in the chemical structure can significantly influence antimicrobial efficacy:
- Gram-positive Pathogens : Compounds related to this compound were screened against multidrug-resistant strains, revealing promising activity against pathogens like Staphylococcus aureus .
Summary of Biological Activities
Properties
IUPAC Name |
methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c1-19-13(18)9-4-12(17)16(7-9)6-8-2-10(14)5-11(15)3-8/h2-3,5,9H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPZXWMSPZNPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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